Superior NCC Inhibition Potency Compared to Theophylline
Bromotheophylline demonstrates enhanced inhibition of the thiazide-sensitive NaCl cotransporter (NCC) compared to theophylline. The IC50 for NCC inhibition by bromotheophylline was determined to be 12.3 μM, representing approximately 3.7-fold greater potency than theophylline's IC50 of 45.6 μM in perfused rat tubule assays .
| Evidence Dimension | NCC (thiazide-sensitive NaCl cotransporter) inhibition potency |
|---|---|
| Target Compound Data | IC50 = 12.3 μM |
| Comparator Or Baseline | Theophylline: IC50 = 45.6 μM |
| Quantified Difference | 3.7-fold more potent (12.3 μM vs 45.6 μM) |
| Conditions | Perfused rat tubule assays |
Why This Matters
Higher NCC inhibitory potency enables more effective modulation of sodium reabsorption at lower concentrations, reducing the required dose for diuretic research applications.
